molecular formula C10H6Br2 B1584627 2,6-Dibromonaphthalene CAS No. 13720-06-4

2,6-Dibromonaphthalene

Cat. No.: B1584627
CAS No.: 13720-06-4
M. Wt: 285.96 g/mol
InChI Key: PJZDEYKZSZWFPX-UHFFFAOYSA-N
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Description

2,6-Dibromonaphthalene is an organic compound with the molecular formula C10H6Br2. It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 6 positions of the naphthalene ring. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of semiconducting molecules and polymers for various applications such as organic photovoltaics, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) .

Mechanism of Action

Target of Action

It is known that 2,6-dibromonaphthalene is used as a building block for constructing small semiconducting molecules or polymers . These molecules or polymers can interact with various targets depending on their final structure and function.

Mode of Action

The mode of action of this compound is primarily through its role as a precursor in the synthesis of semiconducting molecules or polymers . The specific interactions of this compound with its targets would depend on the final structure of the synthesized molecule or polymer.

Biochemical Pathways

As a precursor in the synthesis of semiconducting molecules or polymers, this compound could potentially influence a variety of biochemical pathways depending on the final structure and function of the synthesized molecule or polymer .

Pharmacokinetics

As a chemical compound, the bioavailability of this compound would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of this compound are primarily related to its role as a precursor in the synthesis of semiconducting molecules or polymers . The specific effects would depend on the final structure and function of the synthesized molecule or polymer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of semiconducting molecules or polymers from this compound would be affected by factors such as temperature, pH, and the presence of catalysts .

Biochemical Analysis

Biochemical Properties

It is known that it is used as a building block for constructing small semiconducting molecules or polymers This suggests that it may interact with various enzymes, proteins, and other biomolecules in the process of constructing these molecules or polymers

Cellular Effects

Given its use in the construction of semiconducting molecules or polymers , it may influence cell function by altering the properties of these molecules or polymers This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be used in the synthesis of semiconducting molecules or polymers , suggesting that it may exert its effects at the molecular level through interactions with these molecules or polymers This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromonaphthalene can be synthesized using 6-bromo-2-naphthol as a starting material. The synthesis involves the following steps:

  • Bromine (78.8 g, 493 mmol) is added dropwise to a cooled (0 °C) solution of triphenylphosphine (129 g, 493 mmol) in anhydrous acetonitrile (200 mL).
  • The solution is stirred for 30 minutes at room temperature.
  • A solution of 6-bromo-2-naphthol (100 g, 448 mmol) in anhydrous acetonitrile (200 mL) is added, and the reaction mixture is stirred for an additional 2 hours at 70 °C.
  • The solvent is removed, and the residue is heated to 300 °C for 1 hour.
  • The resulting product is purified through recrystallization from ethyl acetate .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hexylmagnesium Bromide: Used in the formation of 2,6-dihexyl-naphthalene.

    Boric Acid Intermediates: Used in Suzuki coupling reactions.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

2,6-Dibromonaphthalene can be compared with other brominated naphthalene derivatives, such as:

    1,8-Dibromonaphthalene: Another brominated naphthalene derivative with bromine atoms at the 1 and 8 positions.

    2,3,6,7-Tetrabromonaphthalene: A derivative with four bromine atoms at the 2, 3, 6, and 7 positions.

Uniqueness:

Properties

IUPAC Name

2,6-dibromonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZDEYKZSZWFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348766
Record name 2,6-dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13720-06-4
Record name 2,6-dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromonaphthalene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,6-dibromonaphthalene in materials science?

A1: this compound serves as a versatile building block for constructing advanced materials. For instance, it acts as a key precursor for synthesizing oligo(1,5-dialkoxynaphthalene-2,6-diyl)s []. These oligomers exhibit self-assembling properties in the solid state, leading to ordered structures with enhanced π-conjugation lengths. This characteristic proves beneficial in organic electronics, particularly for developing materials with improved charge transport properties.

Q2: How can this compound be utilized in the synthesis of donor-acceptor-donor (D-A-D) type molecules?

A2: this compound, specifically its derivative N,N′-dialkylated this compound-1,4,5,8-bis(dicarboximide) (NDIBr2), plays a crucial role in synthesizing D-A-D molecules valuable for organic electronics []. Through palladium-catalyzed direct arylation, unsubstituted furan or thiophene can be coupled with NDIBr2. This results in molecules where the electron-deficient naphthalene diimide (NDI) core acts as the acceptor flanked by electron-rich furan or thiophene donors. This D-A-D configuration is highly desirable for charge transport applications.

Q3: Can this compound be used to create polymers with specific properties?

A4: Absolutely. This compound can be polymerized through cathodic coupling of its organonickel(II) complex, yielding 2,6-polynaphthylene films []. Additionally, it serves as a monomer in Heck coupling reactions with octavinylsilsesquioxane, leading to the formation of luminescent nanoporous inorganic–organic hybrid polymers []. These polymers, characterized by high surface areas, show potential for applications like picric acid detection.

Q4: How does the introduction of substituents on the naphthalene core of this compound affect its properties?

A5: Introducing various substituents to the naphthalene core significantly alters the properties of this compound derivatives. For example, incorporating aryl ethynyl groups leads to a redshift in absorbance and enhances the fluorescence quantum yield, making these derivatives suitable for use as dyes []. Conversely, directly attaching cyano groups to the naphthalene core dramatically lowers the reduction potentials, resulting in compounds with high electron affinity and stable radical anions. This characteristic is valuable for applications requiring efficient electron transport or electron acceptor materials.

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: Several analytical techniques are used to characterize this compound and its derivatives. These include:

  • NMR Spectroscopy: Both 1H NMR and 13C NMR are used to determine the structure and purity of the synthesized compounds [].
  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity [].
  • High-Resolution Mass Spectrometry (HRMS): Offers precise mass measurements, aiding in confirming the elemental composition of the compound [].
  • UV-Vis Spectroscopy: Used to study the absorption properties of the compounds, particularly useful when evaluating the impact of different substituents on the naphthalene core [, ].
  • Fluorescence Spectroscopy: Helps in analyzing the emission properties of the compounds, crucial for assessing their potential as fluorescent probes or dyes [, ].
  • X-ray Diffraction (XRD): Provides insights into the crystal structure and packing of the molecules, particularly relevant when studying the self-assembling properties of this compound-derived oligomers [].

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